(+)-beta-Chamigrene

Description

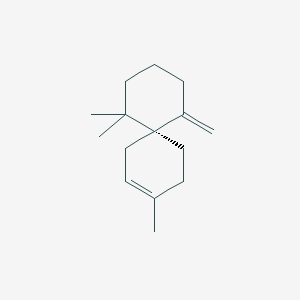

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(6S)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene |

InChI |

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m0/s1 |

Clé InChI |

WLNGPDPILFYWKF-HNNXBMFYSA-N |

SMILES |

CC1=CCC2(CC1)C(=C)CCCC2(C)C |

SMILES isomérique |

CC1=CC[C@]2(CC1)C(=C)CCCC2(C)C |

SMILES canonique |

CC1=CCC2(CC1)C(=C)CCCC2(C)C |

Origine du produit |

United States |

Natural Occurrence and Distribution of + Beta Chamigrene

Terrestrial Sources and Organisms

Terrestrial plants and fungi represent significant sources of (+)-beta-Chamigrene.

Plant Families and Species

This compound has been found in several plant families and species, often as a component of their essential oils.

Asteraceae: This large family of flowering plants is known to contain this compound. For instance, it has been identified as a constituent in Pallenis spinosa, where it was found to be a major component of the volatile compounds, present at 16.2% of the essential oil composition. researchgate.net

Arabidopsis thaliana: Research on Arabidopsis thaliana has shown the presence of beta-chamigrene (B1209230), with its accumulation levels varying over developmental time. Studies have indicated that the expression of terpenoid proteins is correlated with the presence of beta-chamigrene in this plant. d-nb.infooup.comresearchgate.net

Schisandra chinensis: While not explicitly stated as this compound, the related compound beta-chamigrene has been mentioned in the context of Schisandra chinensis (Northern Magnolia Vine), which is known to contain various bioactive compounds. google.com

Valeriana rigida: The essential oil from the roots of Valeriana rigida, a species found in the high-altitude regions of Ecuador, has been shown to contain beta-chamigrene. It was identified as one of the major components, present at concentrations between 3.1% and 3.2% in the essential oil. mdpi.comresearchgate.netscilit.comnih.govugr.es

Artemisia vulgaris: While the search results mention Artemisia annua in the context of terpenoid biosynthesis influenced by light, a direct link to this compound in Artemisia vulgaris was not found in the provided snippets. researchgate.net However, the presence of beta-chamigrene in the Asteraceae family, to which Artemisia belongs, suggests potential for its occurrence.

Plant Organs and Tissue Distribution

This compound is typically found in specific plant organs and tissues, often contributing to the plant's volatile profile.

Leaves: In Arabidopsis thaliana, beta-chamigrene has been detected in leaf tissues. researchgate.net

Roots: The essential oil extracted from the roots of Valeriana rigida contains beta-chamigrene as a significant component. mdpi.comresearchgate.netscilit.comnih.govugr.es

Essential Oils: this compound is commonly found as a volatile component in the essential oils of various plant species, contributing to their characteristic aroma and flavor profiles. uni.lu

Fungal Occurrence and Diversity

This compound and related chamigrenes have also been identified in certain fungal species.

Trichoderma species: Beta-chamigrene has been detected as a volatile metabolite in Trichoderma harzianum. areeo.ac.ir

Penicillium decumbens: Penicillium decumbens has been reported to emit beta-chamigrene along with other volatile organic compounds. nih.govresearchgate.netscispace.com

Here is a data table summarizing the terrestrial occurrence of this compound:

| Source Type | Organism/Species | Plant Part/Tissue | Concentration/Notes |

| Plant | Pallenis spinosa (Asteraceae) | Essential Oil | 16.2% of volatile compounds. researchgate.net |

| Plant | Arabidopsis thaliana | Leaves | Detected, levels vary with development. d-nb.infooup.comresearchgate.net |

| Plant | Valeriana rigida | Roots (Essential Oil) | 3.1-3.2% of essential oil. mdpi.comresearchgate.netscilit.comnih.govugr.es |

| Fungus | Trichoderma harzianum | Volatile Metabolite | Detected. areeo.ac.ir |

| Fungus | Penicillium decumbens | Volatile Metabolite | Emitted. nih.govresearchgate.netscispace.com |

Marine Sources and Organisms

Marine organisms, particularly red algae and the invertebrates that feed on them, are well-known sources of chamigrenes, including this compound and its halogenated derivatives.

Algal Genera

The genus Laurencia (red algae) is a prominent source of chamigrenes.

Laurencia species: Numerous species within the genus Laurencia are known to produce a wide array of chamigrene-type sesquiterpenes, including beta-chamigrene and its halogenated forms. uni.lumdpi.comfao.orgresearchgate.netresearchgate.net Specific examples include Laurencia rigida, Laurencia scoparia, Laurencia okamurai, and Laurencia mariannensis. evitachem.comresearchgate.net Halogenated derivatives of beta-chamigrene, such as (+)-(10S)-10-bromo-beta-chamigrene and (+)-3-(Z)-bromomethylidene-10 beta-bromo-beta-chamigrene, have been isolated from Laurencia rigida and Laurencia scoparia, respectively. evitachem.com

Marine Invertebrates

Sea hares, which graze on Laurencia species, can accumulate chamigrenes from their diet.

Sea Hares: Sea hares, such as Aplysia dactylomela, are known to contain chamigrenes, including beta-chamigrene derivatives, likely acquired from their diet of Laurencia algae. mdpi.comresearchgate.netresearchgate.netresearchgate.netumich.edudavaoresearchjournal.ph Over 120 compounds with the chamigrene skeleton have been isolated from red algae of the genus Laurencia and sea hares that feed on them. mdpi.comresearchgate.net

Here is a data table summarizing the marine occurrence of this compound and related chamigrenes:

| Source Type | Organism/Species | Notes |

| Marine Algae | Laurencia species | Prominent source of beta-chamigrene and halogenated derivatives. uni.lumdpi.comfao.orgresearchgate.netresearchgate.net |

| Marine Algae | Laurencia rigida | Source of (+)-(10S)-10-bromo-beta-chamigrene. evitachem.comresearchgate.net |

| Marine Algae | Laurencia scoparia | Source of (+)-3-(Z)-bromomethylidene-10 beta-bromo-beta-chamigrene and isorigidol (B1246757) (a beta-chamigrene). researchgate.netevitachem.com |

| Marine Invertebrate | Sea Hares (e.g., Aplysia dactylomela) | Accumulate chamigrenes from their algal diet. mdpi.comresearchgate.netresearchgate.netresearchgate.netumich.edudavaoresearchjournal.ph |

Environmental and Biogeographical Factors Influencing Distribution

The chemical composition of essential oils, including the presence and concentration of compounds like this compound, can be significantly influenced by environmental and biogeographical factors. cropj.commdpi.com These factors can interact in complex ways to affect the metabolic pathways leading to the biosynthesis of different compounds. cropj.com

Geographic Variation in Chemotype Expression

Geographic location can lead to variations in the chemical composition of essential oils within the same plant species, resulting in different chemotypes. nih.govmdpi.com A chemotype refers to a chemically distinct entity within a species, characterized by variations in the composition of secondary metabolites. Studies on various plant species have shown that populations from different geographical areas can exhibit unique chemotypes. nih.govmdpi.com For instance, research on Achillea ligustica showed that geographical variability influenced essential oil compositions, with unique chemotypes observed in samples collected from mainland and island populations. nih.gov Similarly, Artemisia rutifolia essential oils have been conditionally divided into "Tajik" and "Buryat-Mongol" chemotypes based on the prevalence of different compounds, with composition highly dependent on geographical confinement. mdpi.com

While specific detailed research findings solely focused on the geographic variation and chemotype expression of * this compound* are not extensively detailed in the search results, the broader principle of geographic influence on essential oil composition and chemotype expression in plants where beta-chamigrene is found (such as Achillea ligustica and Artemisia rutifolia) indicates that the presence and concentration of this compound are likely subject to similar geographical variations. nih.govmdpi.com Studies on Psidium guineense also revealed different chemotypes based on essential oil composition, further supporting the concept of geographical influence on the volatile profiles of plants containing beta-chamigrene. researchgate.net

Edaphic and Climatic Influences on Biosynthesis

Edaphic (soil) and climatic factors are known to influence the biosynthesis of secondary metabolites in plants, including sesquiterpenes like this compound. cropj.compeerj.com These abiotic factors can affect plant metabolism and the activity of enzymes involved in the biosynthetic pathways. cropj.com

Climatic factors such as light, temperature, rainfall index, relative humidity, and water availability can influence the secondary metabolism of plants as an adaptive response to environmental variation. cropj.com Research on Garcinia gardneriana highlighted that seasonal factors, primarily related to climatic conditions, influenced the chemical composition of the essential oil. cropj.com In Humulus lupulus (hops), climatic factors like sunlight exposure, temperature, and water availability, along with genetic variability, influence the levels of active compounds. mdpi.com

Edaphic factors, including the macro and micronutrient content of the soil, can also play a role in the biosynthesis of essential oil components. cropj.com Soil pH, for instance, is a key factor affecting the composition of microbial communities in the soil, which can in turn influence plant secondary metabolites. researchgate.net While the direct impact of specific soil types or nutrient levels on this compound biosynthesis is not explicitly detailed, the general understanding of edaphic influences on plant secondary metabolism suggests a correlation. cropj.com

Furthermore, interactions between plants and microorganisms, including rhizospheric soil microorganisms and endophytes, can affect the accumulation of active secondary metabolites. peerj.com Some microbial genera have shown positive or negative correlations with the content of certain compounds, indicating a potential influence on biosynthesis. peerj.com For example, in Schisandra sphenanthera, certain fungal and bacterial genera were found to have positive or negative effects on the content of beta-chamigrene and other compounds. peerj.com

The interplay between genetic factors and environmental conditions is crucial in determining the final chemical profile of a plant. nih.gov While genetic factors provide the potential for producing certain compounds, environmental conditions modulate their expression and concentration. nih.gov

Data on the specific quantitative variations of this compound in relation to precise edaphic and climatic parameters across different locations is limited in the provided search results. However, studies on other essential oil components and chemotypes in plants that also contain beta-chamigrene demonstrate the principle that these environmental factors contribute to the observed variability in natural product profiles. cropj.commdpi.comnih.govmdpi.comresearchgate.netmdpi.compeerj.com

Table 1: Organisms Reporting Beta-Chamigrene Occurrence

| Organism | Type | Source |

|---|---|---|

| Laurencia species | Red Alga | evitachem.commdpi.com |

| Sea hares (grazing on Laurencia) | Marine Animal | mdpi.com |

| Panax ginseng | Plant | evitachem.com |

| Panax quinquefolius | Plant | evitachem.com |

| Salvia species | Plant | evitachem.com |

| Plagiochila rutilans var. moritziana | Plant | nih.gov |

| Aristolochia debilis | Plant | nih.gov |

| Toona calantas | Plant | nih.gov |

| Schisandra chinensis | Plant | nih.govpeerj.com |

| Garcinia gardneriana | Plant | cropj.com |

| Humulus lupulus | Plant | mdpi.com |

| Achillea ligustica | Plant | nih.gov |

| Artemisia rutifolia | Plant | mdpi.com |

| Psidium guineense | Plant | researchgate.net |

| Nigella sativa | Plant | nih.gov |

| Lantana camara | Plant | scribd.com |

| Arabidopsis thaliana | Plant | researchgate.netnih.gov |

| Fusarium sambucinum strains | Fungus | evitachem.com |

Biosynthetic Pathways and Enzymology of + Beta Chamigrene

Precursor Metabolism: Farnesyl Diphosphate (B83284) (FPP)

Farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate (FDP), serves as the essential C15 precursor for the biosynthesis of all sesquiterpenes, as well as sterols and carotenoids wikipedia.org. FPP is produced from the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), reactions primarily governed by the mevalonate (B85504) pathway in plants, fungi, and animals, and the MEP pathway in bacteria and plant plastids mdpi.com. Farnesyl pyrophosphate synthase (FPS) is a key enzyme that catalyzes the synthesis of FPP from IPP and DMAPP mdpi.com. Studies have identified and characterized FPS gene families in various organisms, highlighting their central role in isoprenoid metabolism mdpi.com.

Characterization of Sesquiterpene Synthase Enzymes

Sesquiterpene synthases (STSs) are a class of enzymes that catalyze the conversion of FPP into a vast array of sesquiterpenoid structures through complex carbocation cascade reactions involving ionization of the diphosphate moiety, cyclizations, rearrangements, and termination steps nih.govresearchgate.netresearchgate.netnih.gov. The specificity of the resulting sesquiterpene skeleton is determined by the particular STS enzyme involved researchgate.netresearchgate.net.

Identification and Isolation of beta-Chamigrene (B1209230) Synthase (EC 4.2.3.78)

The enzyme responsible for catalyzing the formation of (+)-beta-chamigrene from (2E,6E)-farnesyl diphosphate is known as beta-chamigrene synthase (EC 4.2.3.78) wikipedia.orggenome.jpqmul.ac.ukexpasy.org. This enzyme belongs to the lyase class, specifically carbon-oxygen lyases acting on phosphates genome.jpqmul.ac.ukexpasy.org.

Research involving the plant Arabidopsis thaliana has been instrumental in identifying and characterizing a sesquiterpene synthase capable of producing this compound. A recombinant enzyme from A. thaliana, encoded by the gene At5g44630, has been shown to catalyze the conversion of FPP into a mixture of sesquiterpenes, including (+)-alpha-barbatene, (+)-thujopsene, and this compound wikipedia.orggenome.jpqmul.ac.ukexpasy.org. This enzyme is sometimes referred to as (+)-alpha-barbatene/beta-chamigrene/thujopsene synthase due to its multiple products genome.jpfrontiersin.orgwikipedia.orggenome.jp.

Functional analysis of terpene synthase genes in A. thaliana using techniques like surrogate splicing has facilitated the identification of enzymes responsible for specific sesquiterpene biosynthesis nih.govebi.ac.uk. While no single plant terpene synthase has been reported to produce chamigrene as the sole sesquiterpene, the A. thaliana enzyme At5g44630 is a key example of a synthase producing this compound as a significant component of its product profile nih.govgenome.jpqmul.ac.ukexpasy.orggoogle.com.

Gene Expression and Regulation of Biosynthetic Enzymes

The expression of genes encoding sesquiterpene synthases, including those involved in this compound biosynthesis, is subject to regulation nih.gov. Studies in Arabidopsis thaliana have investigated the expression patterns of sesquiterpene synthase genes, such as TPS11 (At5g44630), which is florally expressed and contributes to the volatile sesquiterpene blend emitted from flowers ebi.ac.uknih.gov.

Regulation of sesquiterpene synthase gene expression can be influenced by various factors, including hormones and light spectra mdpi.comnih.govresearchgate.net. For instance, jasmonic acid and salicylic (B10762653) acid have been shown to influence the expression of FPS genes involved in the synthesis of the FPP precursor mdpi.com. In A. thaliana, the expression of TPS11 has been observed to be affected by different light conditions nih.gov. Additionally, transcription factors like MYC2 have been implicated in the regulation of sesquiterpene synthase genes in Arabidopsis nih.gov.

Mechanistic Studies of Enzymatic Cyclization

The enzymatic cyclization of FPP to form the diverse sesquiterpene skeletons, including the spirocyclic structure of this compound, involves intricate carbocation cascade reactions researchgate.netresearchgate.netnih.govacs.org. The process typically initiates with the ionization and subsequent allylic rearrangement of the diphosphate moiety of FPP, which can lead to the formation of intermediate carbocations like the farnesyl cation or the nerolidyl cation researchgate.netresearchgate.netgoogle.com.

For chamigrene biosynthesis, a proposed mechanism involves the ionization of FPP, potentially leading to the formation of a nerolidyl diphosphate (NPP) intermediate in a cisoid conformation google.com. Subsequent cyclization and rearrangement steps, guided by the enzyme's active site, dictate the final product structure researchgate.netacs.org. Sesquiterpene synthase-catalyzed reactions often involve various hydrogen shifts and cyclization patterns acs.org. The precise molecular basis for these steps and how they lead to specific sesquiterpene skeletons like chamigrene are subjects of ongoing research acs.org. Studies involving site-directed mutagenesis and structural analysis of sesquiterpene synthases are providing insights into the key residues critical for directing these complex cyclization pathways researchgate.netacs.org.

Diversification of Chamigrene Skeletons from Common Precursors

The chamigrene skeleton itself can undergo further modifications, leading to a diversity of related compounds. This diversification can occur through various enzymatic reactions acting on the core chamigrene structure or through alternative cyclization pathways from the common FPP precursor.

Co-occurrence with Other Sesquiterpenoids (e.g., alpha-barbatene, thujopsene)

This compound is often found to co-occur with other sesquiterpenoids, particularly (+)-alpha-barbatene and (+)-thujopsene nih.govwikipedia.orggenome.jpqmul.ac.ukwikipedia.orggenome.jpgoogle.comnih.gov. This co-occurrence is directly linked to the activity of specific sesquiterpene synthases that produce a mixture of these compounds from the same FPP substrate nih.govwikipedia.orggenome.jpqmul.ac.ukwikipedia.orggenome.jpgoogle.com.

As noted earlier, the recombinant Arabidopsis thaliana enzyme At5g44630 is a well-characterized example of a sesquiterpene synthase that produces a product profile including (+)-alpha-barbatene, (+)-thujopsene, and this compound wikipedia.orggenome.jpqmul.ac.ukexpasy.org. The relative proportions of these products can vary depending on the enzyme and potentially the source organism genome.jpqmul.ac.ukexpasy.org. For instance, the A. thaliana enzyme produces these compounds in approximate percentages: 27.3% (+)-alpha-barbatene, 17.8% (+)-thujopsene, and 9.9% this compound, along with traces of other sesquiterpenoids genome.jpqmul.ac.ukexpasy.org.

Enantioselective Pathways and Chiral Regulation

The biosynthesis of this compound, a sesquiterpene characterized by its spiro[5.5]undecane carbon framework and a highly congested quaternary stereogenic spirocenter, involves complex enzymatic processes that dictate its enantioselective formation acs.orgnih.gov. Terpenoids, including chamigrenes, are derived from universal precursors like isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP), the C15 precursor for sesquiterpenes acs.orgpnas.org. The cyclization and rearrangement of FPP are catalyzed by a class of enzymes known as terpene synthases (TSs) or cyclases acs.orgnih.gov. These enzymes are crucial in generating the structural diversity and controlling the stereochemistry of terpenoid molecules acs.orgnih.gov.

The formation of this compound from FPP is mediated by a specific sesquiterpene synthase. Research, particularly involving the plant Arabidopsis thaliana, has identified a recombinant enzyme, beta-chamigrene synthase (EC 4.2.3.78), capable of producing this compound along with other sesquiterpenes like (+)-alpha-barbatene and (+)-thujopsene wikipedia.orggenome.jpnih.gov. This indicates that a single enzyme can sometimes catalyze the formation of multiple products, a phenomenon known as promiscuity, although some chamigrene synthases have been reported to produce chamigrene as the sole sesquiterpene product pnas.orgosti.gov.

The enantioselective synthesis of this compound is a direct consequence of the precise catalytic machinery within the active site of the relevant terpene synthase. Terpene cyclases utilize a series of catalytic motifs to control the reaction outcome, including substrate sequestration, ionization, and the management of high-energy carbocation intermediates acs.orgnih.gov. The three-dimensional structure of the enzyme active site provides a chiral environment that precisely orientates the flexible FPP substrate and guides the cyclization and rearrangement cascade along a specific stereochemical pathway, leading predominantly or exclusively to the formation of the (+)-enantiomer acs.orgnih.gov.

Studies on the synthesis of brominated chamigrene sesquiterpenes, which are often derived from red algae, highlight the challenges and strategies involved in achieving enantioselectivity researchgate.netstanford.edubc.eduscilit.com. While these studies often focus on chemical synthesis routes rather than direct enzymatic biosynthesis in algae, they underscore the importance of controlling stereochemistry, particularly at the spirocyclic core which contains an all-carbon quaternary stereocenter nih.gov. The natural occurrence of chamigrenes in both enantiomeric series suggests that different organisms or even different enzymes within the same organism can evolve to produce specific enantiomers nih.gov.

Recent work involving the engineering of terpene synthases has further demonstrated the ability to influence product distribution and stereochemistry. For instance, variants of a bisabolene (B7822174) synthase (SydA) have been engineered to produce different sesquiterpenes, including this compound acs.org. This highlights the potential to manipulate the active site environment to favor specific cyclization and rearrangement pathways, thereby controlling enantioselectivity acs.org.

While specific quantitative data detailing the enantiomeric excess (ee) achieved by natural this compound synthase in its native biological context is not extensively reported in the immediately available search results, the isolation and characterization of this compound from natural sources implies a high degree of enantioselectivity in the enzymatic process nih.gov. Synthetic efforts to access enantiopure chamigrenes often involve strategies like stereospecific cyclizations initiated by enantioenriched precursors, reflecting the challenge of replicating the enzyme's precise control over stereochemistry through purely chemical means researchgate.netstanford.edubc.eduscilit.comnih.gov.

The study of chamigrene biosynthesis, particularly the enantioselective aspects, contributes to a broader understanding of terpene synthase enzymology and provides potential avenues for the biotechnological production of specific chamigrene enantiomers.

Chemical Synthesis and Analog Development of + Beta Chamigrene

Strategies for Racemic Total Synthesis

Racemic total synthesis aims to produce a mixture of both enantiomers of (+)-beta-chamigrene. Several key reactions and sequences have been employed in these strategies.

Diels-Alder Reactions in Spirocycle Construction

The Diels-Alder reaction is a powerful tool for forming cyclic systems and has been utilized in the construction of the spiro[5.5]undecane core of beta-chamigrene (B1209230). One approach involves a Diels-Alder reaction on an alkene moiety to form a spiro ketone intermediate. researchgate.netmdpi.comnih.gov For instance, the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) via a Diels-Alder reaction has been shown to yield a spiro ketone. researchgate.netmdpi.comnih.gov Another reported racemic synthesis utilized a hetero-Diels-Alder strategy to prepare a highly substituted dihydropyran derivative, which served as a precursor. uni-oldenburg.de The Diels-Alder strategy can be a key step to construct the spirocycle. uni-oldenburg.de

Claisen Rearrangement Approaches

The Claisen rearrangement, a sigmatropic rearrangement reaction, has also been investigated for the synthesis of the beta-chamigrene skeleton. Retrosynthetic analysis has suggested that the spiroketone intermediate could potentially be formed by a Claisen rearrangement of a bicyclic compound derived from a hetero Diels-Alder reaction. mdpi.comnih.gov One total synthesis of (±)-beta-chamigrene described the preparation of a spiroketone through the Claisen rearrangement of a vinyl-substituted cycloheptapyran. caltech.edu While Claisen rearrangements can be highly stereoselective and useful for forming new carbon-carbon bonds, challenges can arise, such as obtaining undesired alkylated products in certain synthetic sequences. uni-oldenburg.deresearchgate.net

Olefination Reactions for Side Chain Elaboration

Olefination reactions are crucial for introducing the necessary alkene functionalities in the beta-chamigrene structure, particularly the isopropenyl side chain. The Wittig olefination is a common method used to convert a spiro ketone intermediate into beta-chamigrene. mdpi.comnih.govuni-oldenburg.de For example, a Wittig olefination on a spiro ketone has been reported to yield beta-chamigrene in 70% yield. mdpi.comnih.gov Other olefination methods, such as the Peterson and Petasis olefinations, have also been explored in attempts to improve yields, although they did not always result in better outcomes. nih.gov

Enantioselective Synthetic Methodologies

Enantioselective synthesis aims to produce a specific enantiomer of this compound. This requires the introduction of chirality during the synthetic process.

Asymmetric Catalysis in Chamigrene Synthesis

Asymmetric catalysis plays a crucial role in achieving the desired stereochemistry in the synthesis of chiral molecules like this compound. One notable approach involves the use of catalytic enantioselective Diels-Alder reactions. acs.orgnih.govresearchgate.netresearchgate.net This method allows for the direct construction of the spirocyclic scaffold with control over the highly congested quaternary stereogenic center. acs.orgnih.govresearchgate.net Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been shown to effectively control the stereo- and regioselectivity of spirocyclizing Diels-Alder reactions between exo-enones and dienes, providing access to enantiopure spirocarbocyclic scaffolds. acs.orgnih.govresearchgate.net

Another enantioselective strategy involves decarboxylative allylation followed by ring-closing metathesis. evitachem.comresearchgate.net This approach has been utilized in the synthesis of related halogenated chamigrene sesquiterpenes like (+)-elatol and (+)-laurencenone B, effectively forming the all-carbon quaternary stereocenter and the spirocyclic core. researchgate.net

Biomimetic Cyclization Approaches (e.g., Bromonium-induced)

Biomimetic cyclization strategies, particularly those initiated by bromonium ions, have been explored for the synthesis of the chamigrene framework, especially brominated derivatives. acs.orgacs.orgbc.eduresearchgate.netnih.govthieme-connect.com These approaches aim to mimic the natural biosynthetic pathways. A bromonium-induced polyene cyclization using reagents like Et₂SBr·SbCl₅Br (BDSB) has been employed to generate the spirocyclic core. acs.orgacs.orgnih.govthieme-connect.com This method can lead to the formation of a highly functionalized bromo-chamigrene core. acs.org

The formation of a non-racemizing bromonium intermediate under solvolytic conditions can lead to stereoselective cyclization. bc.edu A stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride has been reported as a general strategy for accessing brominated chamigrene sesquiterpenes. researchgate.netscilit.com

Stereospecific Transformations in Building Block Preparation

One approach involves the preparation of a key intermediate, such as 3,3-dimethyl-2-methylenecyclohexanone, from commercially available starting materials like 6-methylhept-5-en-2-one through a series of known procedures involving functional group transformations and eliminations. researchgate.netfao.orgnih.govmdpi.com The stereochemical outcome of subsequent reactions, such as Diels-Alder cycloadditions with this building block, dictates the stereochemistry of the spirocyclic core. researchgate.netnih.gov

Another strategy involves the use of enantioselective reactions early in the synthesis to set the stereochemistry of key centers. For instance, catalytic enantioselective heterodihalogenation of allylic alcohols can establish a bromine-containing stereocenter and set the stage for subsequent solvolysis-assisted cyclization through a non-racemizing bromonium intermediate. bc.edu

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is important for exploring their chemical and biological properties. These modifications often involve alterations in halogenation, oxygenation, and saturation levels, as well as the construction of related spirocyclic scaffolds. nih.gov

Halogenated chamigrene derivatives, particularly bromo-chamigrenes, represent a significant subclass of these sesquiterpenoids. acs.orgacs.orgnih.govscilit.comnih.gov Strategies for their synthesis often involve biomimetic bromonium-induced cyclization of polyene precursors. acs.orgacs.orgbc.eduresearchgate.netnih.govthieme-connect.com Examples include the synthesis of (-)-alpha-bromochamigrene, (-)-ent-beta-bromochamigrene, (-)-dactylone, and (+)-aplydactone. bc.eduresearchgate.netscilit.com The introduction of bromine atoms can occur through halonium-induced cyclization or late-stage radical bromination. acs.orgbc.edu

Specific halogenated derivatives like (+)-3-(Z)-bromomethylidene-10β-bromo-β-chamigrene and (-)-3-(E)-bromomethylidene-10β-bromo-β-chamigrene have been identified as natural products and their synthesis involves incorporating additional bromine substitutions onto the beta-chamigrene core. evitachem.com The synthesis of halogenated marine natural spiro[5.5]undecanes remains challenging due to the complexity of introducing halogens and constructing the spirocyclic quaternary centers. nih.govacs.org

Oxygenated and unsaturated chamigrene analogs exhibit variations in their functional groups and degree of saturation compared to the parent this compound. These variations contribute to the structural diversity within the chamigrene family. nih.gov Synthetic routes to these analogs may involve transformations of the spirocyclic ketone intermediates obtained from Diels-Alder reactions, such as olefination reactions to introduce unsaturation or oxidation reactions to incorporate oxygen functionalities. researchgate.netacs.orgnih.gov For example, spiroketones can be transformed into exocyclic olefins required for the synthesis of unsaturated chamigrenes like ent-beta-bromochamigrene and dactylone. researchgate.netnih.gov

The spiro[5.5]undecane scaffold, which forms the core of chamigrenes, is a prevalent structural motif in natural products and compounds of interest in medicinal chemistry. nih.govresearchgate.netbeilstein-journals.org The synthesis of spirocyclic scaffolds related to chamigrenes is an important area for developing new potential therapeutic agents. researchgate.net Catalytic enantioselective Diels-Alder reactions of exo-enones with dienes provide a powerful method for the rapid construction of enantiopure spirocarbocyclic scaffolds, which can serve as precursors for various bioactive sesquiterpenes, including chamigrenes. acs.orgnih.govresearchgate.net The challenge lies in the stereoselective construction of the spiro-fused quaternary stereogenic center. acs.orgnih.gov Various synthetic methodologies, including Prins cyclization and intramolecular cycloaddition reactions, have been explored for the synthesis of intricate spirocyclic structures found in natural products and compounds with biological activity. acs.orgresearchgate.net

Analytical Methodologies for Identification and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for separating (+)-beta-Chamigrene from complex mixtures, such as essential oils or reaction products, before detection and characterization.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. nih.govnih.govresearchgate.net In GC-FID, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates the components based on their boiling points and interaction with the stationary phase. nih.gov The FID is a mass-sensitive detector that measures the ions produced during the combustion of organic compounds in a hydrogen-air flame, providing a signal proportional to the amount of analyte eluting from the column. nih.gov

GC-FID is often used in conjunction with GC-MS for the analysis of essential oils and other natural extracts containing beta-chamigrene (B1209230). nih.govnih.govresearchgate.net For instance, studies on the essential oil of Piper subscutatum and Myrcianthes myrsinoides have utilized GC-FID for quantitative analysis, with beta-chamigrene identified as a major component in some cases. nih.govnih.gov The purity of synthesized beta-chamigrene can also be checked using GC. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). nih.govnih.govresearchgate.net This method is invaluable for the qualitative analysis and profile determination of complex volatile mixtures containing this compound. nih.govnih.govresearchgate.net

In GC-MS, after separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is characteristic of each compound. By comparing the obtained mass spectrum to spectral libraries (such as NIST), compounds can be identified. researchgate.net

GC-MS has been extensively used to identify beta-chamigrene in various natural sources, including essential oils from plants like Ocimum gratissimum and Piper subscutatum. nih.govakjournals.com It is also employed in the analysis of synthetic reaction products to confirm the presence of the target compound. nih.govresearchgate.net The retention index (RI) obtained from GC analysis, often determined using standard alkane series, provides additional information for compound identification when used in conjunction with MS data. akjournals.com

Data from GC-MS analysis can be presented in tables, showing retention times, retention indices, and percentage composition of identified compounds in a sample. For example, in the analysis of Piper subscutatum essential oil, beta-chamigrene was identified as a major component with a certain percentage range. nih.gov

Spectroscopic Elucidation Techniques

Spectroscopic methods provide detailed information about the structural features and functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. si.edu Specific functional groups vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. si.edu

For chamigrene derivatives, IR spectroscopy can reveal the presence of characteristic functional groups such as carbonyl groups (C=O) and carbon-carbon double bonds (C=C). researchgate.netsi.edumdpi.com For instance, the IR spectra of chamigrene-derived lactones showed absorptions for α,β-unsaturated carbonyl and carbonyl ester groups. si.edu The IR spectrum of beta-chamigrene itself shows characteristic bands corresponding to its alkene functionalities and alkane stretches. nih.govresearchgate.netmdpi.comoup.com

IR spectra are often compared to published data or spectral databases for confirmation of the compound's identity. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within the molecule. evitachem.comsi.edutandfonline.comresearchgate.net

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in the structural elucidation of this compound and its derivatives. nih.govevitachem.comnih.govsi.edumdpi.comtandfonline.comresearchgate.net ¹H NMR provides information about the types of protons, their chemical environment, and their coupling interactions, which helps in assigning hydrogen atoms to specific positions in the structure. nih.govresearchgate.netsi.edumdpi.com ¹³C NMR provides information about the carbon skeleton, including the number of different carbon atoms and their hybridization state. nih.govnih.govresearchgate.netsi.edumdpi.com

NMR spectroscopy is also crucial for determining the relative configuration of stereocenters in complex molecules like chamigrene derivatives. tandfonline.com Comparison of obtained NMR data with published spectral data is a standard practice for structural confirmation. nih.govresearchgate.netmdpi.com

Data from NMR analysis, such as chemical shifts (δ) and coupling constants (J), are typically presented in tables.

Enantiomeric Excess Determination and Chiral Analysis

This compound possesses a chiral center at the spirojunction. rsc.orgnih.gov Determining the enantiomeric excess (ee) is important for understanding its biological activity and origin, as enantiomers can have different properties. nih.govewha.ac.kr Chiral analysis involves methods that can distinguish between and quantify individual enantiomers.

Chiral Gas Chromatography (GC) is a common technique for determining the enantiomeric excess of volatile chiral compounds like this compound. nih.govresearchgate.netnih.gov This method utilizes a chiral stationary phase in the GC column that can selectively interact with each enantiomer, causing them to elute at different times. ewha.ac.krresearchgate.net By integrating the peaks corresponding to each enantiomer in the chromatogram, the ratio of the enantiomers can be determined, and thus the enantiomeric excess calculated. researchgate.netnih.gov

Chiral HPLC (High-Performance Liquid Chromatography) can also be used for the enantioselective analysis of chamigrenes, particularly for synthetic intermediates or derivatives that are less volatile. nih.gov This method employs a chiral stationary phase in the HPLC column.

Studies have reported the enantioselective analysis of essential oils where beta-chamigrene is present, utilizing chiral GC columns to determine its enantiomeric distribution. nih.govresearchgate.net The enantiomeric excess is typically expressed as a percentage. researchgate.netnih.gov

The determination of absolute configuration, which specifies the spatial arrangement of atoms around a chiral center, can be achieved through techniques such as X-ray crystallography (if a crystalline sample is available) or by using spectroscopic methods in conjunction with chiral reagents or standards. si.edu NMR spectroscopy with chiral auxiliary reagents can be used to determine absolute configuration. si.edu

Research findings often include tables showing the enantiomeric excess of various chiral compounds, including beta-chamigrene, found in natural sources. nih.govresearchgate.net

5.4. Advancements in Micro-extraction and Sample Preparation for Volatile Metabolites

The accurate identification and quantification of volatile metabolites like this compound in complex matrices necessitate efficient and selective sample preparation techniques. Traditional methods often involve large solvent volumes and multiple steps, which can be time-consuming, labor-intensive, and may lead to the loss of volatile compounds or the introduction of artifacts researchgate.netnih.govnih.gov. Recent advancements in micro-extraction techniques offer significant improvements by minimizing solvent usage, simplifying procedures, and enhancing sensitivity, aligning with principles of green analytical chemistry researchgate.netmdpi.comresearchgate.net.

Micro-extraction techniques are characterized by using a very small volume of extraction phase relative to the sample volume, resulting in non-exhaustive extraction based on partitioning equilibrium ijrpc.com. The efficiency of extraction is governed by the analyte's affinity for the extraction phase compared to the sample matrix ijrpc.com. These techniques are particularly well-suited for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) found in various matrices, including plant materials, biological fluids, and environmental samples researchgate.netnih.govmdpi.com.

Solid Phase Microextraction (SPME) is a prominent micro-extraction technique that integrates sampling, extraction, and preconcentration into a single step researchgate.netrsc.org. It utilizes a fiber coated with a sorbent material that is exposed to the sample matrix or headspace above the sample mdpi.comrsc.orgrsc.org. Headspace SPME (HS-SPME) is particularly advantageous for volatile analytes as it avoids direct contact with complex matrices, thus protecting the fiber coating and minimizing matrix effects rsc.org. Different fiber coatings, such as divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), are employed based on the polarity and volatility of the target analytes rsc.orgbeilstein-journals.org. After extraction, the analytes are typically desorbed thermally in the injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) for separation, identification, and quantification researchgate.netrsc.orgrsc.org.

Advancements in SPME include the development of new fiber coatings with enhanced selectivity and extraction efficiency, as well as alternative geometries like thin-film solid-phase microextraction (TF-SPME) patches researchgate.netrsc.org. TF-SPME offers a high surface area-to-volume ratio, leading to improved enrichment efficiency rsc.org. These patches can be used in both direct immersion and headspace modes rsc.org. For instance, nanoparticle-blended polymer-coated microextraction patches have been developed for the extraction of volatile metabolites from bacterial cultures, demonstrating their potential in analyzing complex biological samples rsc.org.

Another micro-extraction approach is Liquid-Phase Microextraction (LPME), a miniaturized form of liquid-liquid extraction mdpi.commdpi.com. LPME can be performed in various modes, including headspace LPME (HS-LPME), direct immersion LPME (DI-LPME), and hollow fiber LPME (HF-LPME) mdpi.com. HS-LPME, where a drop of extraction solvent is exposed to the headspace, is suitable for volatile compounds mdpi.com. LPME techniques utilize minimal amounts of organic solvents and offer a high sample-to-acceptor volume ratio mdpi.com.

Stir Bar Sorptive Extraction (SBSE) is another solvent-free sorptive enrichment technique that employs a stir bar coated with a sorbent material, often polydimethylsiloxane (PDMS), to extract analytes from aqueous matrices researchgate.netresearch-solution.com. SBSE is effective for extracting semi-volatile and volatile organic compounds researchgate.netresearch-solution.com.

While direct research findings specifically detailing the application of these micro-extraction techniques solely for the analysis of this compound were not extensively found in the provided search results, studies on the analysis of sesquiterpenes and volatile organic compounds using these methods highlight their potential applicability. For example, HS-SPME coupled with GC-MS has been successfully used for the analysis of sesquiterpene hydrocarbons in grape berry exocarp beilstein-journals.org. Another study identified beta-chamigrene, among other volatile compounds, in citrus fruit juices using SPME followed by GC-MS analysis researchgate.net. These examples demonstrate the suitability of micro-extraction techniques, particularly HS-SPME, for isolating and preconcentrating volatile sesquiterpenes from complex plant matrices before GC-MS analysis.

The choice of micro-extraction technique and specific parameters (e.g., fiber coating, extraction time and temperature for SPME; solvent for LPME) significantly impacts the extraction efficiency and the resulting volatile profile nih.govresearchgate.net. Optimization of these parameters is crucial for achieving sensitive and accurate quantification of target analytes like this compound. The integration of these advanced sample preparation methods with highly sensitive analytical instruments like GC-MS or comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC–MS) allows for enhanced separation and detection of volatile metabolites in complex samples nih.govbeilstein-journals.org.

Here is a summary of some micro-extraction techniques relevant to volatile metabolite analysis:

| Technique | Principle | Typical Application for Volatiles | Advantages |

| Solid Phase Microextraction (SPME) | Analyte partitioning between sample/headspace and fiber coating | Extraction of VOCs and SVOCs from various matrices | Solvent-free, integrated sampling and extraction, portable, can be automated |

| Thin-Film Solid Phase Microextraction (TF-SPME) | Analyte partitioning between sample/headspace and coated patch with high surface area | Enhanced extraction efficiency for VOCs and SVOCs | Higher sensitivity, ease of fabrication, disposable |

| Liquid-Phase Microextraction (LPME) | Miniaturized liquid-liquid extraction | Extraction of organic compounds from aqueous solutions (HS-LPME for volatiles) | Reduced solvent consumption, high enrichment factor |

| Stir Bar Sorptive Extraction (SBSE) | Analyte partitioning between aqueous sample and sorbent-coated stir bar | Extraction of semi-volatile and volatile organic compounds from water | Solvent-free, high capacity for certain analytes |

These advancements in micro-extraction and sample preparation are continuously improving the ability to analyze volatile metabolites, enabling more comprehensive and accurate studies of compounds like this compound in diverse biological and environmental systems.

Biological Significance and Ecological Roles of Chamigrenes Excluding Clinical/safety/dosage

Role in Inter-species Chemical Communication

Secondary metabolites like chamigrenes are crucial in mediating chemical communication between different species, influencing behaviors and interactions within ecosystems.

Plant-Insect Interactions (e.g., antifeedant activities in non-human systems)

While specific antifeedant activity of (+)-beta-Chamigrene is not explicitly detailed in the provided search results, sesquiterpenes, as a class of compounds, are known to be involved in plant defense against herbivores. Plants produce a wide array of secondary metabolites that can deter feeding or be toxic to insects. Beta-Chamigrene (B1209230) has been identified in plant species such as Cedrela odorata plantaedb.com. The natural resistance of Cedrela odorata to termites and rot suggests that its chemical constituents, potentially including beta-Chamigrene, may contribute to these defensive properties plantaedb.com. Further research is needed to specifically elucidate the role of this compound as an antifeedant or in other plant-insect interactions.

Plant-Microbe Interactions (e.g., correlations with microbial genera)

Chamigrenes can also be involved in the complex interactions between plants and microbes. Endophytic fungi, which inhabit plant tissues, can produce secondary metabolites that influence the host plant and its interactions with other organisms researchgate.net. Studies on root endophytes and plants like Ginkgo biloba suggest that endophytes can be involved in the synthesis of terpenoids, including beta-chamigrene researchgate.net. This indicates a potential chemical interplay where endophytes contribute to the plant's metabolic profile, possibly affecting its resistance to pathogens or its relationship with beneficial microbes. For instance, the endophytic fungus Talaromyces albobiverticillius has been shown to promote plant growth and produce secondary metabolites, highlighting the role of endophytes in plant health and defense researchgate.net. While a direct correlation between specific microbial genera and the production of this compound is not extensively detailed in the provided snippets, the involvement of endophytes in chamigrene biosynthesis points to a role in plant-microbe chemical communication researchgate.net.

Contributions to Ecosystem Dynamics

The presence and release of chamigrenes into the environment can influence broader ecosystem processes, from atmospheric chemistry to competitive plant interactions.

Volatile Emissions and Environmental Responses

Sesquiterpenes, including chamigrenes, can be volatile organic compounds (VOCs) emitted by plants and other organisms. These volatile emissions can play roles in atmospheric chemistry, plant-to-plant signaling, and attraction or repulsion of insects and other organisms. Beta-Chamigrene has been identified as a volatile compound in the essential oils of certain plants thegoodscentscompany.comthegoodscentscompany.comresearchgate.net. The emission of such volatiles can be influenced by environmental factors and can, in turn, affect the surrounding environment and the organisms within it. While specific studies on the environmental responses triggered by this compound emissions are not provided, the general understanding of terpene volatility suggests a potential role in these processes.

Allelochemical Potential in Plant Competition

Allelochemicals are compounds produced by plants that can influence the growth, survival, and reproduction of other plants. The presence of beta-Chamigrene in plant extracts that exhibit antifungal and antibacterial properties researchgate.net suggests a potential allelochemical role. These antimicrobial activities could provide a competitive advantage to the producing plant by inhibiting the growth of competing plant species or associated pathogens in the soil environment. Extracts of Delonix regia, containing beta-Chamigrene, demonstrated inhibition of fungal and bacterial growth, supporting the idea that this compound, or the mixture it is part of, can have allelopathic effects researchgate.net.

General Biological Activities in In Vitro and Model Systems (Mechanistic Focus)

Studies using in vitro assays and model systems have explored the biological activities of chamigrenes, providing insights into their potential mechanisms of action. Beta-Chamigrene has been investigated for various activities. For example, it has been mentioned in the context of anthelmintic activity thegoodscentscompany.com. In silico studies have also explored the potential of beta-Chamigrene to interact with enzymes like acetylcholinesterase, an enzyme involved in neurotransmission explorationpub.com. These in vitro and model system studies help to elucidate the specific biological targets and pathways that chamigrenes may affect, contributing to our understanding of their roles in biological systems at a mechanistic level nih.govresearchgate.netvdoc.pubisnff-jfb.com. The exploration of such activities in controlled laboratory settings allows for the identification of potential bioactivities and provides a basis for understanding their ecological functions.

Natural Sources of Beta-Chamigrene

Beta-Chamigrene and its enantiomers have been found in various natural sources. A summary of some reported sources is provided in the table below:

| Source Organism/Plant | Type of Source Material | Reference |

| Laurencia rigida | Marine alga extract | thegoodscentscompany.com |

| Laurencia okamurae | Marine alga | thegoodscentscompany.com |

| Laurencia scoparia | Marine alga | thegoodscentscompany.com |

| Cedrela odorata | Plant | plantaedb.com |

| Cynometra cauliflora | Fruit essential oil | explorationpub.com |

| Delonix regia | Stem wood and bark extracts | researchgate.net |

| Plagiochila rutilans var. moritziana | Plant | nih.gov |

| Aristolochia debilis | Plant | nih.gov |

| Penicillium roqueforti | Fungus (volatile sesquiterpenes) | thegoodscentscompany.com |

| Endophytic fungi (associated with Ginkgo biloba) | Microbe | researchgate.net |

Antimicrobial Properties in Non-Human Pathogens

Research has indicated that chamigrene derivatives can possess antimicrobial properties against various microorganisms, including bacteria and fungi, which are not human pathogens. For instance, some halogenated chamigrenes have demonstrated antibiotic effects on both Gram-positive and Gram-negative bacteria mdpi.com. Studies on the essential oil from Aristolochia fordiana, which contains beta-chamigrene as a significant constituent (17.0%), showed antibacterial activity against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values below 100 μg/mL acgpubs.org. Another study on the essential oils and extracts of Dorema ammoniacum roots and aerial parts, where beta-chamigrene was a main constituent in the aerial parts oil (8.7%), reported antibacterial activity against Bacillus subtilis and Staphylococcus aureus for the ethyl acetate (B1210297) and chloroform (B151607) extracts of the roots researchgate.net. The essential oils were also active against Shigella dysenteriae researchgate.net. While these studies often examine essential oils or extracts containing beta-chamigrene alongside other compounds, they suggest a potential contribution of beta-chamigrene to the observed antimicrobial effects in non-human contexts.

Anti-inflammatory Effects in Cellular or Animal Models (without dosage)

Investigations into the anti-inflammatory potential of chamigrenes have been conducted using cellular and animal models. While direct studies specifically on this compound's anti-inflammatory effects in these models without dosage information are limited in the provided search results, related chamigrene derivatives and compounds found alongside beta-chamigrene have shown such activities. For example, beta-caryophyllene, often found with beta-chamigrene in essential oils, has been studied for its anti-inflammatory activities in rat skin wound excision models and has been associated with decreasing pain and enhancing reepithelization in an animal model of traumatic oral ulcers in rats researchgate.netembrapa.br. These effects are linked to its activity as a ligand for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory responses embrapa.br. Animal models of inflammation, such as those induced by carrageenan or LPS, are commonly used to assess the anti-inflammatory activity of various compounds nih.govmdpi.com. While specific data for this compound in these models without dosage is not detailed, the presence of related anti-inflammatory compounds in sources of beta-chamigrene suggests this as an area of relevant biological inquiry.

Antioxidant Activity in Biochemical Assays

The antioxidant activity of compounds, including sesquiterpenes like beta-chamigrene, can be evaluated using biochemical assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and TEAC (Trolox Equivalent Antioxidant Capacity) assays scispace.comnih.gov. Studies on essential oils containing beta-chamigrene have reported on their antioxidant properties. For instance, the essential oil of Achillea collina, containing beta-chamigrene (0.27%), showed antioxidant activity in DPPH, FRAP, and TEAC assays, with the leaves exhibiting the highest activity scispace.com. The essential oil of Aristolochia fordiana, with beta-chamigrene as a main constituent, showed weak antioxidant activity in DPPH•, ABTS•+, and FRAP assays acgpubs.org. The essential oil from Dorema ammoniacum aerial parts, containing beta-chamigrene, also demonstrated antioxidant activity in DPPH and FRAP assays, although the root extract showed higher activity researchgate.net. These findings suggest that while beta-chamigrene may be present in samples with antioxidant activity, its contribution can vary depending on the source and the presence of other compounds.

Data from a study on Achillea collina essential oil composition and antioxidant activity:

| Compound | Percentage (%) |

| β-Chamigrene | 0.27 ± 0.0 |

| 1,8-cineole | Main |

| camphor | Main |

| β-linalool | Main |

| γ-terpinene | Main |

| γ-terpineol | Main |

| α-pinene | Main |

| epi-cyclocolorenone | Main |

| p-cymene | Main |

Antioxidant activity of Achillea collina leaves extract: IC50 = 62.32 ± 1.53 μg/mL (DPPH assay) scispace.com.

Data from a study on Dorema ammoniacum essential oil composition and antioxidant and antibacterial activities:

| Plant Part | Main Constituents | Percentage (%) |

| Aerial parts | β-himachalene, β-chamigrene | 9.3, 8.7 |

| Roots | β-bisabolene, hexadecanal | 15.1, 13.2 |

Antioxidant activity of Dorema ammoniacum root ethyl acetate extract: IC50 = 21.3 ± 2.7 μg/mL (DPPH assay), 112.7 ± 8.1 mmol FeSO4.7H2O equivalent/g (FRAP assay) researchgate.net.

Antifouling Mechanisms in Marine Environments

This compound and its halogenated derivatives have been investigated for their potential as natural antifouling agents, particularly due to their isolation from marine red algae like Laurencia rigida and Laurencia scoparia, which are known to possess antifouling properties evitachem.comacs.orgresearchgate.netnih.gov. Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant problem, and natural compounds from marine organisms are being explored as environmentally friendly alternatives to traditional toxic antifouling paints researchgate.net. (+)-(10S)-10-bromo-β-chamigrene, a halogenated derivative, was isolated from Laurencia rigida during a study of its antifouling properties evitachem.comacs.orgnih.gov. Another halogenated beta-chamigrene derivative, (-)-3-(E)-Bromomethylidene-10β-bromo-β-chamigrene, was identified in Laurencia scoparia in a study investigating anthelmintic compounds, suggesting a potential overlap in ecological roles or bioactivity evitachem.com. These findings highlight the ecological significance of chamigrenes in deterring marine organisms from settling on the surfaces of the algae they are isolated from.

Anthelmintic Effects against Parasites

Some chamigrene derivatives have shown anthelmintic activity, meaning they can act against parasitic worms (helminths) sci-hub.sesemanticscholar.orgbeilstein-journals.org. While direct evidence for this compound itself having anthelmintic effects against non-human parasites is not explicitly detailed in the provided results, related compounds and sources containing chamigrenes have been studied in this context. For instance, (-)-3-(E)-Bromomethylidene-10β-bromo-β-chamigrene was identified in Laurencia scoparia during a search for anthelmintic compounds evitachem.com. Chamigrenes have also been mentioned in the context of Artemisia annua, a plant known for its use in traditional medicine against parasites sci-hub.se. The study of anthelmintic drugs often involves evaluating their effectiveness against various parasitic worms that affect animals and humans, with model organisms like Caenorhabditis elegans being used in research beilstein-journals.orgeuropa.eu. Although the direct role of this compound in anthelmintic activity against non-human parasites requires further specific investigation based on the provided snippets, the presence of chamigrene derivatives with such activity and the context of their isolation suggest a potential ecological role in defense against parasites.

Structure-Activity Relationship Studies (SAR) in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity nih.govslideshare.netarxiv.org. In the context of chamigrenes and their ecological roles, SAR studies can help elucidate which parts of the molecule are crucial for activities such as antimicrobial defense, antifouling, or anthelmintic effects. The provided search results offer insights into the activities of various chamigrene derivatives, particularly halogenated ones, which can inform SAR in a non-clinical context. For example, the isolation of different brominated beta-chamigrene derivatives from Laurencia species with noted antifouling or potential anthelmintic properties suggests that the presence and position of halogen atoms on the chamigrene skeleton can influence their bioactivity evitachem.comacs.orgnih.gov. Comparing the activities of this compound to its halogenated counterparts or other chamigrene isomers could reveal structural features important for specific ecological functions. While detailed SAR studies specifically focused on this compound in non-clinical contexts are not extensively described in the snippets, the reported activities of its derivatives provide a basis for inferring potential structure-activity relationships within the chamigrene class. For instance, differences in the cytotoxic and antibacterial activities observed among various alpha- and beta-chamigrene type sesquiterpenoids isolated from Laurencia majuscula highlight how structural variations within the chamigrene framework, including the type and position of substituents, can impact biological effects thieme-connect.com.

Future Research Directions and Unexplored Avenues

Untapped Natural Sources and Biodiversity Exploration

While chamigranes are primarily associated with algae, particularly the Laurencia genus, exploring a wider range of marine and terrestrial organisms could reveal new natural sources of (+)-beta-Chamigrene or related analogs foodb.canmppdb.com.ng. Investigations into underexplored microbial communities, such as endophytes, have shown that they can produce sesquiterpenes, suggesting potential for discovering novel sources of chamigrene-type compounds frontiersin.orgfrontiersin.orgareeo.ac.ir. For instance, Fusarium sambucinum strains are known to produce volatile sesquiterpenes, indicating fungi as a potential area for further exploration thegoodscentscompany.com. Biodiversity exploration using advanced analytical techniques could help identify organisms that accumulate this compound, potentially leading to more efficient isolation methods.

Engineering of Biosynthetic Pathways in Model Systems

Understanding the biosynthetic pathways of chamigrene sesquiterpenes is crucial for potential metabolic engineering efforts. These compounds are derived from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) (MEV) and methylerythritol phosphate (B84403) (MEP) pathways frontiersin.org. Identifying and characterizing the specific terpene synthases responsible for this compound formation is a critical step. Research has explored reconstructing terpene biosynthesis pathways in model organisms like Escherichia coli for producing various terpenes, including chamigrene google.com. Future work could focus on engineering microbial hosts with the specific enzymatic machinery required for the efficient and stereoselective production of this compound, potentially offering a sustainable alternative to extraction from natural sources google.comgoogle.com.

Advanced Synthetic Methodologies for Complex Analogs

The spirocyclic structure of chamigranes presents synthetic challenges. Developing advanced synthetic methodologies is essential for accessing this compound and its complex analogs, which may possess enhanced or altered biological activities. Research has demonstrated enantioselective routes toward the chamigrene natural product family, including strategies involving catalytic asymmetric spirocyclizing Diels-Alder reactions acs.orgresearchgate.net. Future research could focus on developing more efficient, cost-effective, and stereocontrolled synthetic routes to this compound and novel structures with variations in halogenation patterns or oxygenation, building on known reactions like halogenation and cyclization researchgate.netevitachem.com.

Mechanistic Investigations of Ecological Interactions

Chamigrene sesquiterpenes are known to play ecological roles, particularly in marine environments, potentially acting as defensive compounds researchgate.netresearchgate.netresearchgate.net. Investigating the specific ecological functions of this compound could reveal its roles in mediating interactions between organisms, such as herbivore deterrence or antimicrobial defense researchgate.netresearchgate.net. Studies on volatile organic compounds (VOCs) produced by microorganisms, including fungi that produce beta-chamigrene (B1209230), highlight their potential as signaling molecules in interspecies interactions areeo.ac.irnih.gov. Future research could employ ecological studies and chemical ecology techniques to elucidate the precise mechanisms by which this compound influences its environment and interacting species.

Q & A

Q. What experimental methods are used to isolate (+)-beta-Chamigrene from natural sources?

this compound is typically isolated via hydrodistillation or solvent-free microwave-assisted extraction (MAE) from plant matrices such as essential oils. Post-extraction, chromatographic techniques like GC-MS are critical for purification and identification. Enantiomeric purity must be verified using chiral columns or polarimetry, as natural sources often contain stereoisomers (e.g., (−)-beta-Chamigrene) that may confound bioactivity assessments .

Q. How is this compound structurally characterized in academic studies?

Characterization involves a combination of spectroscopic methods:

- NMR (1H, 13C, DEPT, and 2D experiments) to assign stereochemistry and confirm the bicyclic sesquiterpene framework.

- GC-MS for purity assessment and comparison with reference spectra (e.g., NIST or Wiley libraries).

- Chiral HPLC to resolve enantiomers, as synthetic or natural samples may contain mixtures .

Q. What are the challenges in synthesizing this compound with high enantiomeric excess?

Key challenges include controlling stereoselectivity during cyclization steps and minimizing racemization. Advanced synthetic routes (e.g., asymmetric catalysis or enzymatic resolution) are often required. Researchers should report yields, ee values, and cross-validate results with multiple analytical methods (e.g., NMR, optical rotation) to address reproducibility concerns .

Advanced Research Questions

Q. How do stereochemical differences between (+)- and (−)-beta-Chamigrene influence bioactivity?

Enantiomers may exhibit divergent interactions with biological targets. For example, this compound in Artemisia spp. shows antioxidant properties, while (−)-isomers may lack efficacy. Researchers should conduct enantiomer-specific bioassays (e.g., ROS scavenging assays) and correlate results with stereochemical data. Contradictions in literature often arise from incomplete enantiomeric resolution or unverified purity levels .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in melting points, solubility, or stability may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can identify polymorphs. Researchers should standardize purification protocols and disclose solvent systems used in experiments to enhance cross-study comparability .

Q. How can computational methods improve the design of this compound derivatives for pharmacological studies?

Molecular docking and QSAR modeling predict binding affinities to targets like terpene synthases or antioxidant enzymes. However, validation with in vitro assays (e.g., enzyme inhibition kinetics) is critical. Contradictions between computational and experimental data often highlight limitations in force-field parameters or solvation models .

Q. What are the methodological pitfalls in quantifying this compound in complex matrices?

Co-elution with structurally similar sesquiterpenes (e.g., alpha-Chamigrene) can skew GC-MS results. Solutions include:

- Using tandem MS (MS/MS) for selective ion monitoring.

- Employing isotopic labeling or standard addition to correct matrix effects.

- Validating methods with spike-recovery experiments .

Methodological Best Practices

- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including full synthetic procedures, spectral data, and purity metrics .

- Data Validation : Cross-reference CAS 18431-82-8 entries in PubChem, ChEBI, and KNApSAcK to resolve nomenclature inconsistencies .

- Ethical Standards : Disclose enantiomeric ratios and avoid overgeneralizing bioactivity findings from mixed samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.